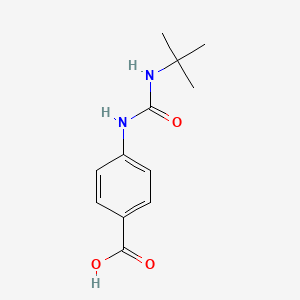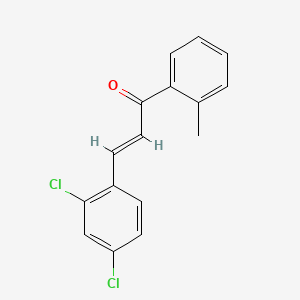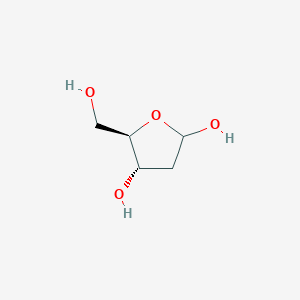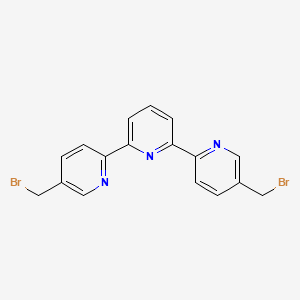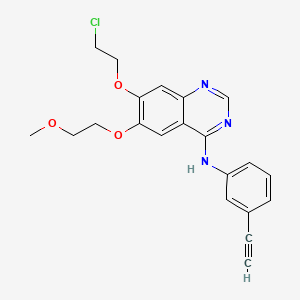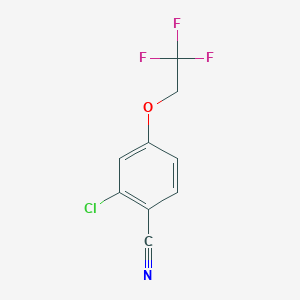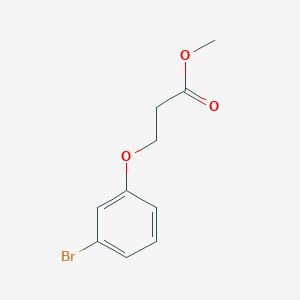
Methyl 3-(3-bromophenoxy)propanoate
Descripción general
Descripción
“Methyl 3-(3-bromophenoxy)propanoate” is an organic compound with the CAS Number: 1548231-39-5 . It has a molecular weight of 273.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-bromophenoxy)propanoate” is 1S/C11H13BrO3/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-bromophenoxy)propanoate” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.382 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Bromophenol Derivatives and Antioxidant Properties
Research on bromophenol derivatives, closely related to Methyl 3-(3-bromophenoxy)propanoate, indicates their potential in various applications. For instance, the study of bromophenols from the brown alga Leathesia nana has led to the discovery of compounds with structures elucidated using advanced spectroscopic methods, indicating the potential for exploring natural sources for novel bromophenols (Xu et al., 2004). Furthermore, benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazide have shown promising antioxidant and biofilm inhibition properties (Sheikh et al., 2021).
Anti-inflammatory and Cytotoxic Activities
Compounds structurally related to Methyl 3-(3-bromophenoxy)propanoate have been isolated from natural sources like Eucommia ulmoides Oliv. These compounds exhibit significant anti-inflammatory activities, as demonstrated by their inhibitory effect on LPS-induced NO production in macrophage cells (Ren et al., 2021). Additionally, novel dibenzyl bromophenols isolated from the brown alga Leathesia nana have shown selective cytotoxicity against human cancer cell lines, highlighting the potential for developing new anticancer agents (Xu et al., 2004).
Synthetic Applications in Organic Chemistry
The synthesis and characterization of various derivatives of bromophenoxy propanoates, like Methyl 3-(3-bromophenoxy)propanoate, play a crucial role in the development of new materials and pharmaceuticals. For instance, the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates highlights the importance of such compounds in organic synthesis (Basavaiah et al., 2001).
Environmental and Kinetic Studies
Methyl 3-(3-bromophenoxy)propanoate and its derivatives also have applications in environmental and kinetic studies. The determination of atmospheric methyl bromide, which shares similar functional groups with Methyl 3-(3-bromophenoxy)propanoate, involves methodologies like cryotrapping-gas chromatography, useful for understanding natural sinks of such compounds (Kerwin et al., 1996). Additionally, the gas-phase pyrolytic reaction of related 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives provides insights into their kinetic behaviors (Dib et al., 2008).
Safety and Hazards
This compound is classified as a GHS07 substance, indicating that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
methyl 3-(3-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCIZRFJQQCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



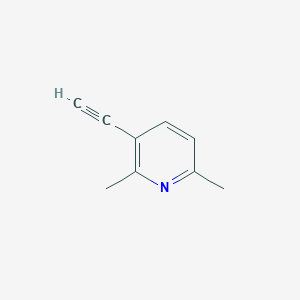
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
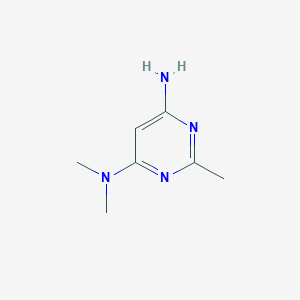
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

